molecular formula C10H11NO2 B1317746 4-Methoxy-1-methylindolin-2-one CAS No. 7699-21-0

4-Methoxy-1-methylindolin-2-one

Cat. No. B1317746
CAS RN: 7699-21-0
M. Wt: 177.2 g/mol
InChI Key: QRGVWBMIQHILSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indolin-2-one rings have been recognized as crucial motifs in diverse natural products and pharmaceutically relevant entities . Several drug discovery programs in industry and academia are anchored around the indolin-2-one scaffold . A number of methods for the synthesis of indolin-2-one have been reported . Classical synthetic methods include the derivatization of other heterocycles, Friedel–Crafts cyclizations of α-haloacetanilides, and variations in the Fischer indole synthesis .


Molecular Structure Analysis

The molecular structure analysis of compounds like 4-Methoxy-1-methylindolin-2-one can be performed using techniques such as Mass Spectrometry (MS). MS is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . With high-resolution MS, accurate molecular weights (MW) of the intact molecular ions can be measured so that they can be assigned a molecular formula with high confidence .


Chemical Reactions Analysis

Chemical Reaction Analysis involves understanding the mechanism and kinetics of chemical reactions. It provides answers to key chemical questions: reaction yield, mechanistic insights, and reaction kinetics . Harnessing data from techniques like Nuclear Magnetic Resonance (NMR) can make strategic process chemistry decisions, ultimately leading to cost savings .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 4-Methoxy-1-methylindolin-2-one can be determined through various analytical techniques. Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Antitumor Activity and Tubulin Binding

A prominent area of research involving derivatives similar to 4-Methoxy-1-methylindolin-2-one is in antitumor activity. Studies have shown that these compounds can inhibit tumor growth significantly without obvious signs of toxicity. For instance, one study identified a lead compound that inhibited tumor growth by 62% in mice at a low dosage, highlighting its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) targeting established blood vessels in tumors (Cui et al., 2017). This compound and its analogs showed extremely high antiproliferative activity across a panel of human tumor cell lines and induced apoptosis in tumor cells.

Photocleavage and Photolabile Precursors

Another significant application is in the realm of photocleavage. 1-Acyl-7-nitroindolines, closely related to 4-Methoxy-1-methylindolin-2-one, have been explored for their utility as photolabile precursors of carboxylic acids, particularly neuroactive amino acids. The efficiency of photocleavage is influenced by electron-donating substituents at the 4-position, with 4-methoxy substitution improving the photolysis efficiency more than 2-fold (Papageorgiou & Corrie, 2000).

Fluorescent Labeling and Biomedical Analysis

Additionally, derivatives of 4-Methoxy-1-methylindolin-2-one have been used as novel fluorophores for biomedical analysis. One such compound exhibited strong fluorescence in a wide pH range of aqueous media and was highly stable against light and heat, making it a valuable fluorescent labeling reagent for determining carboxylic acids (Hirano et al., 2004).

Anticancer Drug Development

In the development of anticancer drugs, novel 2-phenylquinolin-4-ones (2-PQs) derivatives were synthesized and evaluated for cytotoxic activity. These compounds, including modifications of 4-Methoxy-1-methylindolin-2-one, exhibited significant inhibitory activity against various tumor cell lines and were studied for their effects on tyrosine autophosphorylation of receptors, indicating their potential as promising clinical candidates for anticancer therapy (Chou et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound like 4-Methoxy-1-methylindolin-2-one would typically be determined through rigorous testing and analysis. This includes identifying potential hazards, assessing the risks, controlling the risks, recording the findings, and reviewing the controls .

properties

IUPAC Name

4-methoxy-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-8-4-3-5-9(13-2)7(8)6-10(11)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGVWBMIQHILSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251576
Record name 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-methylindolin-2-one

CAS RN

7699-21-0
Record name 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7699-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of potassium bromide (3986 mg, 33.5 mmol) in water (26.5 ml) was added bromine (0.863 ml, 16.75 mmol). A separate flask containing 4-methoxy-1-methyl-1H-indole (900 mg, 5.58 mmol) was charged with t-butanol (20.00 ml) and water (20.0 ml). To this flask was added 22.5 mL of bromine solution dropwise. The mixture was permitted to stir for approximately 30 minutes and then was neutralized with saturated aqueous sodium bicarbonate and quenched with saturated aqueous sodium thiosulfate. The reaction was then diluted with dichloromethane and saturated aqueous sodium bicarbonate and the layers were separated. The aqueous layer was extracted two additional times with dichloromethane and the organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue was dissolved in 50 mL EtOH and 5 mL of AcOH. The solution was then charged with 10% palladium on carbon (1.2 g, 1.13 mmol). The atmosphere over the reaction mixture was evacuated and the reaction was placed under an atmosphere of hydrogen gas via a balloon. The reaction was stirred for 18 hours. The reaction mixture was then filtered through a plug of Celite® and the filtrate was then concentrated to approximately 25% of its original volume. The reaction was then diluted with dichloromethane and saturated aqueous sodium bicarbonate and the layers were separated. The aqueous layer was extracted two additional times with dichloromethane and the organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 60%) to afford 4-methoxy-1-methyl-1,3-dihydro-indol-2-one; MS: (ES+) m/z 178.0 (M+H)+.
Quantity
3986 mg
Type
reactant
Reaction Step One
Quantity
0.863 mL
Type
reactant
Reaction Step One
Name
Quantity
26.5 mL
Type
solvent
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
22.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.2 g
Type
catalyst
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
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For the past half-century, transition-metal catalysis has been an essential part of developing economical, sustainable and efficient strategies to generate pharmaceutically relevant small …
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